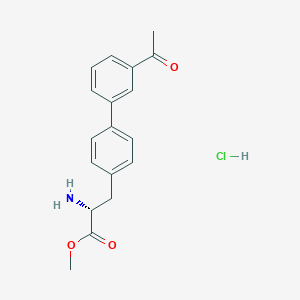

(R)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride

Description

Historical Context and Development

The development of this compound emerged from the broader context of amino acid derivative research and the growing understanding of stereochemical importance in biological systems. The compound represents part of a family of biphenyl-containing amino acid derivatives that gained prominence in the late twentieth and early twenty-first centuries as researchers recognized the value of incorporating aromatic systems into amino acid frameworks. The specific acetylbiphenyl substitution pattern was developed to enhance the compound's potential for pharmaceutical applications, particularly in targeting neurological pathways where aromatic interactions play crucial roles.

The synthetic methodology for producing this compound has evolved significantly since its initial development, with researchers focusing on achieving high stereochemical purity and efficient synthetic routes. Early synthetic approaches relied on traditional amino acid chemistry combined with biphenyl coupling reactions, but modern methods have incorporated more sophisticated catalytic processes and stereoselective transformations. The compound's designation with the (R)-configuration reflects the systematic approach to stereochemical control that has become standard in pharmaceutical intermediate synthesis.

Historical research into similar biphenyl amino acid derivatives laid the groundwork for understanding the unique properties and potential applications of this specific compound. The incorporation of the acetyl group at the 3'-position of the biphenyl system was specifically designed to modulate the compound's electronic properties and enhance its interaction with biological targets. This structural modification represents a deliberate design choice based on structure-activity relationship studies conducted on related compounds.

Significance in Chemical Research

This compound occupies a position of considerable importance in multiple areas of chemical research, serving as both a synthetic intermediate and a research tool. In pharmaceutical development, this compound functions as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The compound's structural features make it particularly suitable for developing drugs that require specific aromatic interactions with receptor sites, as the biphenyl system provides a rigid aromatic framework that can engage in favorable binding interactions.

The compound's significance extends into biochemical research, where it serves as a valuable probe for investigating enzyme action mechanisms and protein interactions. Researchers utilize this compound to understand complex biological processes, taking advantage of its well-defined structure and stereochemistry to study how specific molecular features influence biological activity. The presence of both the amino acid backbone and the extended aromatic system makes it an excellent model compound for studying protein-ligand interactions and enzymatic recognition processes.

In material science applications, this compound can be incorporated into polymer formulations to enhance mechanical properties and thermal stability. The rigid biphenyl structure contributes to improved material properties, while the amino acid functionality provides sites for chemical modification and cross-linking. This dual functionality makes the compound valuable for developing advanced materials with tailored properties.

The compound also finds significant application in analytical chemistry, where it serves as a standard in chromatographic techniques for the accurate quantification of related compounds in complex mixtures. Its well-characterized properties and high purity make it an ideal reference standard for method development and validation in analytical procedures. The compound's optical activity also makes it useful in studies related to chiral separation and analysis.

Structure and Nomenclature

The complete chemical name this compound provides detailed information about the compound's structural features and stereochemistry. The molecule possesses a molecular formula of C₁₈H₂₀ClNO₃, with a molecular weight of 333.82 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is methyl (2R)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoate hydrochloride, which systematically describes each structural component and its connectivity.

The compound is officially registered under Chemical Abstracts Service number 1212405-82-7, which uniquely identifies this specific stereoisomer and salt form. This registration number distinguishes it from related compounds such as the (S)-enantiomer and compounds with different acetyl positioning on the biphenyl system. The stereochemical designation (R) refers to the absolute configuration at the chiral center adjacent to the amino group, determined according to the Cahn-Ingold-Prelog priority rules.

The structural framework consists of several key components that contribute to its chemical and biological properties. The aminopropanoate backbone provides the basic amino acid structure, with the methyl ester protecting the carboxylic acid functionality. The biphenyl system, formed by two connected phenyl rings, creates a rigid aromatic framework that extends the molecule's three-dimensional structure. The acetyl group positioned at the 3'-location on the biphenyl system introduces an electron-withdrawing carbonyl functionality that modulates the electronic properties of the aromatic system.

The hydrochloride salt form enhances the compound's stability and solubility properties compared to the free base. This salt formation is particularly important for handling and storage, as it provides better crystallinity and reduced hygroscopicity. The hydrochloride also improves the compound's behavior in aqueous solutions, making it more suitable for biological and analytical applications.

General Properties Overview

The physical and chemical properties of this compound reflect its complex molecular structure and functional group composition. The compound exhibits distinctive optical activity due to its chiral center, a property that is fundamental to its stereochemical identity and biological significance. Optical activity measurements using polarimetry provide crucial information about the compound's purity and stereochemical integrity.

The thermal properties of the compound are influenced by both its organic structure and its salt form. While specific melting point data for this exact compound were not definitively established in the available sources, related amino acid hydrochloride salts typically exhibit melting points in the range of 150-250°C, with decomposition often occurring before or during melting. The compound's thermal stability is enhanced by the rigid biphenyl framework, which resists thermal degradation compared to more flexible organic structures.

Solubility characteristics are significantly influenced by the presence of the hydrochloride salt, which generally enhances water solubility compared to the free base form. The compound's solubility profile shows good compatibility with polar organic solvents such as methanol and ethanol, while exhibiting limited solubility in non-polar solvents due to the ionic hydrochloride component. These solubility properties are crucial for its applications in both synthetic chemistry and analytical procedures.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₀ClNO₃ | |

| Molecular Weight | 333.82 g/mol | |

| CAS Number | 1212405-82-7 | |

| Stereochemistry | (R)-configuration | |

| Salt Form | Hydrochloride | |

| Purity Specification | ≥95% |

The compound's stability under various storage conditions has been evaluated to ensure its suitability for research applications. Long-term storage requires cool, dry conditions to prevent degradation and maintain chemical integrity. The hydrochloride salt form contributes to improved stability compared to the free base, particularly with respect to oxidation and hydrolysis reactions that might affect the ester functionality.

Chemical reactivity patterns are determined by the functional groups present in the molecule. The amino group can participate in typical amine reactions including acylation, alkylation, and condensation reactions. The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, allowing for controlled deprotection when needed in synthetic applications. The acetyl group on the biphenyl system can undergo various transformations including reduction, oxidation, and nucleophilic addition reactions.

Properties

IUPAC Name |

methyl (2R)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3.ClH/c1-12(20)15-4-3-5-16(11-15)14-8-6-13(7-9-14)10-17(19)18(21)22-2;/h3-9,11,17H,10,19H2,1-2H3;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOZEYFSFLUJDE-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Key Intermediate: 3'-Acetylbiphenyl

The preparation of the biphenyl acetyl intermediate is a critical step influencing the purity and yield of the final compound. A robust industrial method involves the Friedel-Crafts acylation of biphenyl with acetic anhydride in the presence of aluminum trichloride (AlCl3) as a Lewis acid catalyst. This method is characterized by mild reaction conditions, high yield, and purity, making it suitable for scale-up.

- Mix biphenyl (10 mol), acetic anhydride (10 mol), 4-dimethylaminopyridine (15.42 g), and dichloromethane (20 L).

- Prepare a solution of aluminum trichloride (21.2 mol) in dichloromethane (27 L), cooled to -10°C to -20°C.

- Slowly add the biphenyl mixture dropwise over 60–90 minutes under stirring at -10°C to -20°C.

- Maintain the reaction temperature and stir for an additional 1–2 hours.

- Quench the reaction by slow addition of hydrochloric acid solution at low temperature.

- Wash the organic layer with water three times, dry over anhydrous magnesium sulfate, and remove solvent under reduced pressure to yield 3'-acetylbiphenyl as an off-white solid.

- Yield: 93.3%

- Melting Point: 121–123°C

- Purity: >99% without further purification

This process benefits from the presence of 4-dimethylaminopyridine, which accelerates the reaction and reduces by-product formation, ensuring high purity of the biphenyl acetyl intermediate.

Preparation of (R)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate

The chiral amino acid ester backbone is introduced using (R)-3-aminopropanoic acid derivatives. The synthesis typically involves esterification and amide bond formation steps, ensuring retention of stereochemistry.

- Start with (R)-3-aminopropanoic acid or its methyl ester hydrochloride.

- Couple the amino acid ester with the 3'-acetylbiphenyl intermediate using peptide coupling reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

- Use a base such as DIPEA (N,N-diisopropylethylamine) to facilitate the reaction.

- Stir the reaction mixture at room temperature for 10–15 hours.

- Purify the product by extraction and recrystallization.

Representative Data from Analogous Compounds:

While these examples use anthracene carboxylic acid, the methodology is directly applicable to 3'-acetylbiphenyl derivatives, ensuring high stereochemical fidelity and yields in the preparation of (R)-methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate.

Formation of Hydrochloride Salt

The free base of (R)-methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate is converted into its hydrochloride salt to improve stability, solubility, and handling.

- Dissolve the free base in an appropriate organic solvent (e.g., ethanol or dichloromethane).

- Bubble or add hydrogen chloride gas or add concentrated hydrochloric acid dropwise at low temperature.

- Stir until complete salt formation is confirmed by pH and solubility changes.

- Isolate the hydrochloride salt by filtration or evaporation.

- Dry under vacuum to obtain the pure hydrochloride salt.

This salt form is widely used in pharmaceutical research due to its enhanced physicochemical properties.

Quality Control and Characterization

The final product is characterized by:

- Purity: >98% by HPLC or chromatographic methods.

- Molecular Weight: 333.8 g/mol.

- NMR Spectroscopy: Confirms the chemical structure and stereochemistry.

- Melting Point: Consistent with literature values.

- Solubility: Suitable for formulation in various solvents for research applications.

Summary Table of Preparation Steps

Research Findings and Considerations

- The purity of the biphenyl acetyl intermediate critically affects the overall quality of the final compound. The use of 4-dimethylaminopyridine in the acylation step minimizes by-products and enhances yield.

- The chiral integrity of the amino acid moiety is preserved through mild coupling conditions using carbodiimide chemistry, which is essential for biological activity.

- The hydrochloride salt formation is a standard pharmaceutical practice to enhance compound handling and formulation.

- Analytical methods such as NMR, HPLC, and melting point determination are essential for confirming product identity and purity.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a reagent in chemical reactions. Biology: It is utilized in proteomics research to study protein interactions and functions. Medicine: Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which (R)-methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and therapeutic effects.

Comparison with Similar Compounds

Key Properties :

- Purity : ≥95%

- Structural Highlights : Biphenyl backbone, acetyl substituent, chiral (R)-configuration.

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Below is a comparative analysis:

Key Observations :

Amino Acid Backbone: Unlike 3-acetyl-L-tyrosine hydrochloride, the target lacks a hydroxyl group on the phenyl ring but retains the amino acid ester structure, which may influence solubility and metabolic stability .

Chirality : Both the target compound and CAS 169885-19-2 exhibit (R)-configuration, critical for stereoselective interactions in biological systems .

Pharmacological Potential (Inferred from Structural Features)

While direct pharmacological data for the target compound is unavailable in the provided evidence, structural parallels suggest possible applications:

- Receptor Targeting: The acetyl and amino groups resemble motifs in kinase inhibitors or G-protein-coupled receptor (GPCR) ligands.

- Metabolic Stability : The methyl ester may resist hydrolysis longer than ethyl esters (e.g., ethyl 2-chloro-6-nitrobenzoate in ), prolonging bioavailability.

Biological Activity

(R)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride, with the CAS number 1212405-82-7, is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C18H20ClNO3

- Molar Mass : 333.81 g/mol

- Chemical Structure : The compound features an aminopropanoate backbone with an acetylbiphenyl moiety, which may contribute to its biological activity.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with various biological targets due to its structural features. Similar compounds have been noted for their interactions with neurotransmitter systems, particularly GABA transporters, which are critical in modulating neuronal excitability and synaptic transmission.

In Vitro Studies

-

GABA Transporter Inhibition :

- Research indicates that functionalized amino acids can inhibit GABA uptake in various models. For instance, derivatives similar to (R)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate were shown to have significant inhibitory effects on GABA transporters, suggesting potential applications in treating neuropathic pain and other neurological disorders .

- Cytotoxicity :

In Vivo Studies

Case studies involving related compounds have shown promising results in animal models:

- Antinociceptive Effects : In rodent models of neuropathic pain, compounds structurally related to (R)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate demonstrated significant pain relief without inducing motor deficits . This suggests a favorable therapeutic window for potential clinical applications.

Research Findings

Recent research has focused on optimizing the structural components of similar amino acid derivatives to enhance their biological activity. For example:

| Compound | Activity | Reference |

|---|---|---|

| Compound A | pIC50(mGAT1) = 5.43 | |

| Compound B | Cytotoxicity against cancer cells | |

| Compound C | Antinociceptive in neuropathic pain models |

These findings highlight the importance of structural modifications in enhancing the pharmacological profiles of amino acid derivatives.

Q & A

Q. What are the recommended synthetic routes for (R)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride?

Methodological Answer: A common approach involves enantioselective synthesis starting with (R)-2-aminopropanoic acid derivatives. For example, thionyl chloride and methanol can esterify the carboxylic acid group to form the methyl ester, followed by Boc protection of the amine. Subsequent coupling with 3'-acetylbiphenyl-4-yl boronic acid via Suzuki-Miyaura cross-coupling (using Pd catalysts) yields the biphenyl intermediate. Final deprotection and hydrochloride salt formation complete the synthesis. Critical parameters include chiral purity of the starting material and reaction temperature control during coupling .

Q. How can researchers characterize the enantiomeric purity of this compound?

Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended. Mobile phases of hexane/isopropanol (85:15) with 0.1% trifluoroacetic acid can resolve enantiomers. Validate purity using NMR (e.g., ¹H/¹³C) to confirm absence of diastereomeric signals and mass spectrometry (HRMS) for molecular ion verification. For example, similar compounds in report δ = 1.18 ppm (doublet for isopropyl groups) and 3.88–5.01 ppm (protons adjacent to chiral centers) in ¹H NMR .

Q. What purification strategies are effective for isolating this hydrochloride salt?

Methodological Answer: Recrystallization from ethanol/water mixtures (3:1 v/v) under reduced temperature (0–4°C) is effective for high-purity isolation. Alternatively, reverse-phase column chromatography (C18 silica, acetonitrile/water gradient) removes hydrophobic byproducts. Lyophilization ensures stability of the hydrochloride salt. highlights similar protocols for related aminopropanoate esters .

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal stability: Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via HPLC.

- pH stability: Dissolve in buffers (pH 1–10) and analyze after 24 hours.

- Light sensitivity: Expose to UV (254 nm) and visible light; compare with dark-stored controls.

notes that similar hydrochloride salts require storage at –20°C in airtight, light-protected containers .

Advanced Research Questions

Q. How can stereoselective synthesis be optimized to minimize racemization?

Methodological Answer: Use low-temperature (–20°C) conditions during coupling reactions and avoid strong acids/bases that may protonate the chiral center. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases for kinetic resolution) enhance enantiomeric excess. demonstrates that Boc protection of the amine prevents racemization during intermediate steps .

Q. What strategies are recommended for structure-activity relationship (SAR) studies involving this compound?

Methodological Answer:

- Core modifications: Replace the 3'-acetyl group with other electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess electronic effects.

- Stereochemical probes: Compare (R)- and (S)-enantiomers (see and ) to evaluate chiral specificity in biological targets .

- Backbone alterations: Substitute the biphenyl moiety with naphthyl or heteroaromatic systems (e.g., pyridinyl) as in .

Q. How can analytical methods resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Batch variability: Verify enantiomeric purity (via chiral HPLC) and counterion content (e.g., chloride quantification by ion chromatography).

- Solvent artifacts: Test solubility in DMSO vs. aqueous buffers; notes aggregation issues in hydrophobic solvents .

- Target specificity: Use orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics and rule off-target effects.

Q. What advanced techniques address low solubility in aqueous buffers?

Methodological Answer:

- Co-solvent systems: Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions.

- Prodrug design: Convert the ester to a phosphate salt for improved hydrophilicity.

- pH adjustment: Prepare stock solutions in slightly acidic buffers (pH 4–5) where the compound is protonated and more soluble.

Q. How can researchers optimize in vivo pharmacokinetic profiling?

Methodological Answer:

- Radiolabeling: Introduce ¹⁴C at the methyl ester or acetyl group for mass balance studies.

- LC-MS/MS quantification: Use deuterated internal standards (e.g., d₃-methyl ester) to enhance detection sensitivity in plasma/tissue samples.

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity reports between (R)- and (S)-enantiomers?

Methodological Answer:

- Chiral cross-contamination: Re-test both enantiomers in parallel under identical conditions, ensuring >99% purity ( and highlight supplier variability in stereoisomer availability) .

- Receptor plasticity: Perform molecular docking simulations to assess enantiomer-specific binding modes.

- Metabolic differences: Compare hepatic microsomal stability (e.g., CYP450 metabolism) between enantiomers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.